2,5-Dibromo-3,6-diphenyl-1,4-dithiine
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Overview
Description
2,5-Dibromo-3,6-diphenyl-1,4-dithiine is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and phenyl groups attached to a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,6-diphenyl-1,4-dithiine typically involves the bromination of 3,6-diphenyl-1,4-dithiine. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the 2 and 5 positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3,6-diphenyl-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding 3,6-diphenyl-1,4-dithiine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 3,6-diphenyl-1,4-dithiine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromo-3,6-diphenyl-1,4-dithiine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3,6-diphenyl-1,4-dithiine involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its pigment properties.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Used in organic synthesis and material science.
2,5-Diamino-3,6-dibromo-1,4-benzoquinone:
Properties
CAS No. |
6317-71-1 |
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Molecular Formula |
C16H10Br2S2 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2,5-dibromo-3,6-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H10Br2S2/c17-15-13(11-7-3-1-4-8-11)19-16(18)14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
DHWQDUCQQYSDNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C(S2)Br)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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